molecular formula C15H17N5O B2374892 6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1070807-26-9

6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2374892
CAS No.: 1070807-26-9
M. Wt: 283.335
InChI Key: VBGLMIMQZDNWDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The electronic structure of similar [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one derivatives was obtained with the Density Functional Theory at the B3LYP/6-31g(d,p) level with full geometry optimization . A statistically significant relationship was found between the variation of the inhibitory capacity and the variation of the values of four local atomic reactivity indices belonging to a common molecular skeleton .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, when 6-benzoyl-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitrile and 6-benzoyl-6,7-dihydro-5-methyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitrile were treated with an acid, the ring fission of the pyrimidine ring proceeded to give the triazole derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrimidine derivatives have been extensively studied. A novel derivative of pyrimidine, characterized by X-ray single crystal diffraction and various spectroscopic techniques, showed potential antibacterial activity against common microbial strains, demonstrating the significance of structural analysis in understanding the biological activity (Lahmidi et al., 2019). Moreover, the synthesis of triazolo[4,3-a]pyrimidines through the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones highlights the versatile methodologies for constructing pyrimidine frameworks (Lashmanova et al., 2019).

Biological Activities

The antimicrobial and anticancer properties of pyrimidine derivatives have been a focal point of scientific research:

  • Antimicrobial Activity: Pyrimidine derivatives have been reported to exhibit significant antimicrobial activity. For instance, the synthesis of novel thiophene-based heterocycles demonstrated potent antimicrobial effects against various pathogens, with some compounds showing higher activity than standard drugs against specific fungal strains (Mabkhot et al., 2016). Additionally, new thieno and furopyrimidine derivatives displayed antimicrobial efficacy, underscoring the potential of pyrimidine scaffolds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

  • Anticancer Activity: Pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing that some compounds possess significant cytotoxic activity against cancer cell lines, suggesting a promising avenue for cancer therapy development (Rahmouni et al., 2016). Moreover, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed anticancer activities, with specific compounds exhibiting potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential therapeutic applications of these compounds in cancer treatment (Abdellatif et al., 2014).

Mechanism of Action

While the specific mechanism of action for “6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is not available, similar [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one derivatives have shown inhibitory capacity against the Chikungunya virus (CHIKV) . The results strongly suggest that these compounds interact with a single site belonging to the CHIKV that is related to the control of the viral replication machine .

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-4-20-14-13(17-18-20)15(21)19(9-16-14)8-12-7-10(2)5-6-11(12)3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGLMIMQZDNWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=C(C=CC(=C3)C)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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